molecular formula C22H16N2O3S2 B2536764 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide CAS No. 922451-10-3

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide

Cat. No. B2536764
CAS RN: 922451-10-3
M. Wt: 420.5
InChI Key: IDDJCENRJGEOGJ-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide, also known as ABA, is a chemical compound that has been widely used in scientific research. ABA is a small molecule inhibitor that has been shown to have a significant impact on various biological processes.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Sulfonamide derivatives, such as those involving benzothiazole and acetamide moieties, have demonstrated significant antimicrobial and antitumor activities. For instance, novel sulfonamide compounds have been synthesized and shown to possess promising antimicrobial properties against various bacterial and fungal strains. These compounds, through structural modifications, have been tailored to enhance their biological efficacy, exhibiting high activity against specific microorganisms (Fahim & Ismael, 2019; Darwish et al., 2014). Additionally, certain acetamide derivatives have shown potential analgesic properties, contributing to pain management research (Kaplancıklı et al., 2012).

Anticancer Research

The exploration of benzothiazole derivatives for anticancer applications has revealed that some compounds exhibit considerable antitumor activity against a range of cancer cell lines. This research underlines the importance of structural elements in the pharmacological efficacy of these compounds, opening avenues for the development of new anticancer agents (Yurttaş et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide and acetamide derivatives have also been investigated for their enzyme inhibitory activities, which are crucial for the therapeutic modulation of various diseases. For example, certain compounds have been identified as potent urease inhibitors, suggesting their utility in treating conditions related to urease activity. This research emphasizes the role of molecular docking studies in understanding the interaction between these compounds and enzymatic targets, thereby guiding the design of more effective inhibitors (Gull et al., 2016).

Optical and Electronic Properties

The investigation into thiazole-based compounds extends beyond pharmacological applications, encompassing materials science as well. Thiazole-containing polymers have been synthesized and characterized for their optoelectronic properties, contributing to the development of materials with potential applications in electronic devices and sensors (Camurlu & Guven, 2015).

properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-benzylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c25-18(13-29(26,27)12-14-6-2-1-3-7-14)23-22-24-20-16-10-4-8-15-9-5-11-17(19(15)16)21(20)28-22/h1-11H,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDJCENRJGEOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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